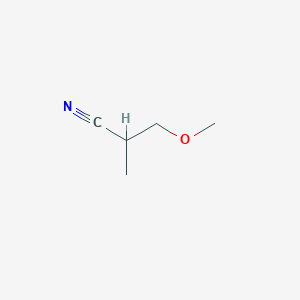

3-Methoxy-2-methylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

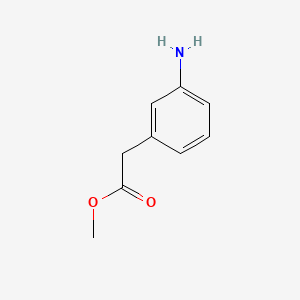

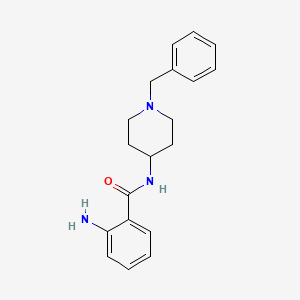

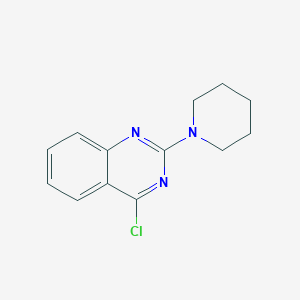

3-Methoxy-2-methylpropanenitrile is a chemical compound with the CAS number 31413-67-9 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C5H9NO . Its InChI code is 1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 and the InChI key is ZGQCHFHNSDAMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 99.13 . More detailed physical and chemical properties such as boiling point, density, and others might be available in specialized databases .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

3-Methoxy-2-methylpropanenitrile serves as a versatile compound in chemical synthesis. Its unique structure allows for reactions that lead to various organic compounds. For example, the compound has been used in the synthesis of 3-methoxy-1-propanol through optimal conditions involving sodium methylate and 3-chloro-1-propanol, achieving yields over 85% which surpasses previous literature reports (Li-Na Fu, 2003). Moreover, it has been implicated in the formation of 1:1 adducts consisting of methyl esters or nitriles of 2-alkyl-3-methoxy-, 3-alkyl-3-methoxy-, and 3-alkoxy substituted propionic acids when reacted with alkenes, indicating its potential for creating a diverse array of chemical structures (Y. Ogibin, L. M. Il'ina, G. I. Nikishin, 1967).

Atmospheric Chemistry

The atmospheric chemistry of related methoxy compounds like 3-methoxy-1-propanol and 3-methoxy-1-butanol has been studied to understand their reactions with OH radicals and Cl atoms. These studies help in identifying the end-products in the presence of NO and elucidating the mechanisms and implications for atmospheric chemistry (J. Barrera, M. D. L. A. Garavagno, P. Dalmasso, R. Taccone, 2019). Although not directly related to this compound, these findings contribute to a broader understanding of the atmospheric behavior of methoxy compounds.

Isotopic Reference Materials

Methyl sulfates, which contain methoxy groups similar to those in this compound, have been explored as methoxy isotopic reference materials for δ13C and δ2H measurements. These reference materials are crucial for biogeochemical, atmospheric, and food research, highlighting the importance of methoxy compounds in various scientific applications (M. Greule, H. Moossen, H. Geilmann, W. Brand, F. Keppler, 2019). Additionally, wood isotopic reference materials for δ2H and δ13C measurements of plant methoxy groups have been developed, further emphasizing the significance of methoxy derivatives in environmental and ecological studies (M. Greule, H. Moossen, M. Lloyd, H. Geilmann, W. Brand, J. Eiler, H. Qi, F. Keppler, 2020).

Safety and Hazards

Safety information for 3-Methoxy-2-methylpropanenitrile indicates that it has the GHS07 pictogram. The hazard statements include H227, H302, H315, H319, H335. Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

3-methoxy-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQCHFHNSDAMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530871 |

Source

|

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31413-67-9 |

Source

|

| Record name | 3-Methoxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)